Cas no 918153-28-3 (3-nitro-2-Pyridineethanol)

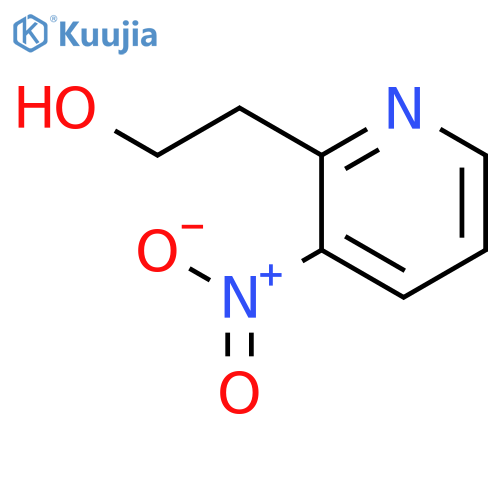

3-nitro-2-Pyridineethanol structure

商品名:3-nitro-2-Pyridineethanol

3-nitro-2-Pyridineethanol 化学的及び物理的性質

名前と識別子

-

- 3-nitro-2-Pyridineethanol

- 2-(3-Nitropyridin-2-yl)ethanol

- 2-(3-Nitropyridin-2-yl)ethan-1-ol

- 918153-28-3

- DTXSID60704077

- SCHEMBL6369459

- FT-0713275

- SB54458

- DB-083162

-

- インチ: InChI=1S/C7H8N2O3/c10-5-3-6-7(9(11)12)2-1-4-8-6/h1-2,4,10H,3,5H2

- InChIKey: RUGGKAQUWZNQSK-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(CCO)N=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 168.05349212g/mol

- どういたいしつりょう: 168.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

3-nitro-2-Pyridineethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM174581-1g |

2-(3-nitropyridin-2-yl)ethan-1-ol |

918153-28-3 | 95% | 1g |

$430 | 2021-08-05 | |

| Chemenu | CM174581-1g |

2-(3-nitropyridin-2-yl)ethan-1-ol |

918153-28-3 | 95% | 1g |

$421 | 2022-03-01 | |

| Alichem | A029188657-1g |

2-(3-Nitropyridin-2-yl)ethanol |

918153-28-3 | 95% | 1g |

$386.88 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749005-1g |

2-(3-Nitropyridin-2-yl)ethan-1-ol |

918153-28-3 | 98% | 1g |

¥3485.00 | 2024-04-25 | |

| Crysdot LLC | CD11016079-1g |

2-(3-Nitropyridin-2-yl)ethanol |

918153-28-3 | 95+% | 1g |

$455 | 2024-07-19 |

3-nitro-2-Pyridineethanol 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

918153-28-3 (3-nitro-2-Pyridineethanol) 関連製品

- 1346534-62-0(2-Ethyl-3-nitro-pyridine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬